molecular formula C14H20BNO5 B11839638 Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate CAS No. 1346697-34-4

Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate

Cat. No.: B11839638
CAS No.: 1346697-34-4
M. Wt: 293.13 g/mol
InChI Key: WHQMSHJHDGBNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound (CAS: 2027496-50-8) consists of a pyridine ring substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 2-position with a methoxyacetate group via an ether linkage. Its molecular formula is C₁₅H₂₀BNO₅, with a molecular weight of 307.15 g/mol . Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science .

Properties

CAS No.

1346697-34-4

Molecular Formula

C14H20BNO5

Molecular Weight

293.13 g/mol

IUPAC Name

methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyacetate

InChI

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-6-7-16-11(8-10)19-9-12(17)18-5/h6-8H,9H2,1-5H3

InChI Key

WHQMSHJHDGBNQA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate typically involves the coupling of a pyridine derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other ligands .

Comparison with Similar Compounds

Structural Analogues with Pyridine-Boronate Esters

The following compounds share the pyridine-boronate core but differ in substituent positions and ester groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position on Pyridine Ester Group Purity (%) Key Applications/Reactivity
Methyl 2-((4-(dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate (Target Compound) 2027496-50-8 C₁₅H₂₀BNO₅ 307.15 4 (boronate), 2 (methoxyacetate) Methyl 98 Cross-coupling intermediates for drug synthesis
Methyl 2-(5-(dioxaborolan-2-yl)pyridin-2-yl)acetate 1428761-14-1 C₁₄H₂₀BNO₄ 291.15 5 (boronate), 2 (acetate) Methyl 96 Antimalarial quinolone synthesis (e.g., via Suzuki coupling with aryl halides)
Ethyl 2-(5-(dioxaborolan-2-yl)pyridin-2-yl)acetate 1639958-04-5 C₁₅H₂₂BNO₄ 291.15 5 (boronate), 2 (acetate) Ethyl 97 Pharmaceutical intermediates; improved solubility due to ethyl ester
Methyl 2-(3-methoxy-5-(dioxaborolan-2-yl)pyridin-2-yl)acetate 947688-89-3 C₁₅H₂₂BNO₅ 307.15 5 (boronate), 3 (methoxy) Methyl N/A Enhanced electronic effects for regioselective coupling
Ethyl 2-[4-(dioxaborolan-2-yl)phenyl]acetate N/A C₁₄H₁₉BO₄ 260.11 Phenyl ring (boronate at para) Ethyl 95 Non-pyridine analog; used in polymer and agrochemical synthesis

Physicochemical Properties

  • Solubility: Ethyl esters generally exhibit better solubility in non-polar solvents (e.g., THF, dichloromethane) compared to methyl esters .
  • Stability : Boronate esters with bulky tetramethyl groups (common in all listed compounds) resist hydrolysis, enhancing shelf life .
  • Crystallinity : Derivatives with methoxy groups (e.g., 947688-89-3) may form more stable crystals, as evidenced by XRD studies in related structures .

Biological Activity

Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate (CAS No. 2027496-50-8) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20BNO5
  • Molecular Weight : 293.12 g/mol
  • Structure : The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for its role in enhancing the bioactivity of various derivatives.

Antimicrobial Activity

Research indicates that compounds containing dioxaborolane structures exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds demonstrate MIC values ranging from 4–8 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species . While specific data for this compound is limited, its structural analogs suggest potential efficacy.

Anticancer Activity

The biological activity of dioxaborolane-containing compounds extends to anticancer effects:

  • Cell Proliferation Inhibition : Compounds similar to this compound have been observed to inhibit cell proliferation in various cancer cell lines.
    • Example: A related compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

Study on Antimicrobial Efficacy

In a comparative study of several dioxaborolane derivatives:

CompoundTarget StrainMIC (μg/mL)
Compound AMRSA6
Compound BMycobacterium abscessus8
This compoundTBD

This table illustrates the potential antimicrobial activity of this compound compared to known derivatives.

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the absorption and distribution characteristics of this compound:

ParameterValue
CmaxTBD
Half-lifeTBD
BioavailabilityTBD

These parameters remain to be defined through future studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.